Superior Kinome Selectivity Compared to Crizotinib and Staurosporine
PF-04217903 demonstrates greater kinome selectivity than the clinical c-Met/ALK/ROS1 inhibitor crizotinib (PF-02341066) and the pan-kinase inhibitor staurosporine. In a head-to-head biochemical screen against a panel of 208 kinases, PF-04217903 exhibited >1,000-fold selectivity for c-Met over the entire panel, whereas crizotinib displayed a broader inhibition profile with multiple off-target kinases engaged at concentrations below 100 nM [1]. This selectivity advantage is attributed to PF-04217903's unique triazolopyrazine scaffold and binding mode, which was structurally optimized to minimize interactions with non-c-Met ATP pockets [2]. The quantitative selectivity margin (>1,000-fold) for PF-04217903 substantially exceeds that of staurosporine, which is a non-selective inhibitor frequently used as a benchmark in kinase assays .
| Evidence Dimension | Kinase selectivity margin (fold selectivity for c-Met over a panel of 208 kinases) |
|---|---|
| Target Compound Data | >1,000-fold selectivity |
| Comparator Or Baseline | Crizotinib (PF-02341066): Broader inhibition profile with multiple off-target kinases; Staurosporine: Non-selective pan-kinase inhibitor |
| Quantified Difference | PF-04217903 is >1,000-fold selective; crizotinib and staurosporine are substantially less selective |
| Conditions | In vitro biochemical kinase assay panel (208 kinases) using recombinant catalytic domains |
Why This Matters
This ensures that observed biological effects can be confidently attributed to c-Met inhibition rather than confounding off-target kinase activity, which is critical for target validation studies.
- [1] Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. (2016). Core.ac.uk. View Source
- [2] Cui, J. J., et al. (2012). Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer. Journal of Medicinal Chemistry, 55(18), 8091–8109. View Source
